molecular formula C17H24N2O3 B14658116 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one CAS No. 41347-39-1

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one

Katalognummer: B14658116
CAS-Nummer: 41347-39-1
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: ASEGLWJSGICIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

The synthesis of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of ethyl acetoacetate with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate aldehyde to form the oxazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Major products from these reactions include various substituted oxazoles, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one include other oxazole derivatives such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the pentan-3-one moiety, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

41347-39-1

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

2,4-bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one

InChI

InChI=1S/C17H24N2O3/c1-7-13-9(3)16(21-18-13)11(5)15(20)12(6)17-10(4)14(8-2)19-22-17/h11-12H,7-8H2,1-6H3

InChI-Schlüssel

ASEGLWJSGICIMM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1C)C(C)C(=O)C(C)C2=C(C(=NO2)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.